(S)-3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole 2,2,2-trifluoroacetate
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Overview
Description
3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate is a chemical compound with the molecular formula C12H13N3O . C2HF3O2. It is known for its unique structure, which includes a phenyl group, a pyrrolidinyl group, and an oxadiazole ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate typically involves the reaction of a phenyl-substituted oxadiazole with a pyrrolidine derivative. The reaction conditions often include the use of trifluoroacetic acid as a catalyst and solvent. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final crystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is usually subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and pyrrolidinyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
- 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
Uniqueness
3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties and reactivity. This compound’s structure allows for specific interactions with biological targets, making it valuable in various research applications .
Properties
Molecular Formula |
C14H14F3N3O3 |
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Molecular Weight |
329.27 g/mol |
IUPAC Name |
3-phenyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H13N3O.C2HF3O2/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;3-2(4,5)1(6)7/h1-3,5-6,10,13H,4,7-8H2;(H,6,7) |
InChI Key |
XCBHREWNSSKKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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